molecular formula C8H5ClF3NO3 B11715058 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B11715058
M. Wt: 255.58 g/mol
InChI Key: YBDSSQNQHMOOKM-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to an ethan-1-ol backbone

Preparation Methods

The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzene followed by the introduction of a trifluoromethyl group. The final step involves the reduction of the nitro group to an alcohol. Industrial production methods may utilize catalysts and optimized reaction conditions to enhance yield and purity .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro and chloro groups can participate in various biochemical reactions, influencing the compound’s activity .

Comparison with Similar Compounds

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:

Properties

Molecular Formula

C8H5ClF3NO3

Molecular Weight

255.58 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5ClF3NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3,7,14H

InChI Key

YBDSSQNQHMOOKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)[N+](=O)[O-])Cl

Origin of Product

United States

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